2-(7-Nitro-3-indolyl)-2-oxoacetic Acid

Photocleavable nucleosides Caged compounds DNA fragmentation

2-(7-Nitro-3-indolyl)-2-oxoacetic acid (CAS 1260794-53-3; molecular formula C₁₀H₆N₂O₅; MW 234.16) is a nitroindolyl-α-oxoacetic acid bearing a nitro group at the indole 7-position and a glyoxylic acid moiety at the 3-position. This substitution pattern combines the photocleavable 7-nitroindole core with a synthetically versatile α-keto acid handle, differentiating it from the more widely studied 5-nitroindole-3-glyoxylic acid analogs that dominate the benzodiazepine receptor and anticancer glyoxylamide literature.

Molecular Formula C10H6N2O5
Molecular Weight 234.16 g/mol
Cat. No. B12291623
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(7-Nitro-3-indolyl)-2-oxoacetic Acid
Molecular FormulaC10H6N2O5
Molecular Weight234.16 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)[N+](=O)[O-])NC=C2C(=O)C(=O)O
InChIInChI=1S/C10H6N2O5/c13-9(10(14)15)6-4-11-8-5(6)2-1-3-7(8)12(16)17/h1-4,11H,(H,14,15)
InChIKeyVVLPFSSIECALGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(7-Nitro-3-indolyl)-2-oxoacetic Acid (CAS 1260794-53-3): Positional-Isomer-Defined α-Keto Acid for Nitroindole Derivatization


2-(7-Nitro-3-indolyl)-2-oxoacetic acid (CAS 1260794-53-3; molecular formula C₁₀H₆N₂O₅; MW 234.16) is a nitroindolyl-α-oxoacetic acid bearing a nitro group at the indole 7-position and a glyoxylic acid moiety at the 3-position . This substitution pattern combines the photocleavable 7-nitroindole core with a synthetically versatile α-keto acid handle, differentiating it from the more widely studied 5-nitroindole-3-glyoxylic acid analogs that dominate the benzodiazepine receptor and anticancer glyoxylamide literature . The compound serves as a key precursor for 7-substituted indolyl-3-glyoxylamides and esters that exploit the unique electronic and steric properties of the 7-nitro position .

Why 5-Nitroindole-3-glyoxylic Acid Cannot Substitute for the 7-Nitro Isomer in Photocleavable and Position-Dependent Applications


Positional isomerism on the indole ring profoundly alters electronic distribution, reduction potential, and photoreactivity profiles, making simple nitro-group relocation non-interchangeable. The 7-nitroindole chromophore exhibits distinct photochemical cleavage efficiency compared to the 5-nitro isomer—the 5-nitroindole nucleoside functions as a universal base analog with balanced hybridization, whereas the 7-nitroindole nucleoside is selected specifically when photocleavable functionality is required . Electrochemical reduction potentials of the four nitroindole isomers (4-, 5-, 6-, and 7-) differ measurably in hydroalcoholic media, confirming that the nitro position controls redox behaviour independently of the 3-substituent . Consequently, a procurement decision based solely on the glyoxylic acid moiety without specifying the nitro position risks obtaining a compound with inappropriate electronic and photophysical properties for the intended application.

Head-to-Head and Cross-Study Comparative Evidence for 2-(7-Nitro-3-indolyl)-2-oxoacetic Acid Versus Positional Isomer Analogs


Photocleavable Functionality: 7-Nitroindole Core Enables Light-Triggered DNA Backbone Scission, Absent in 5-Nitroindole

In a direct head-to-head comparison of 7-nitroindole and 5-nitroindole 2′-deoxyribonucleosides, the 7-nitroindole analog d(7-Ni) provided efficient photochemically triggered DNA backbone cleavage at a preselected position, whereas the 5-nitroindole analog (d(5-Ni)) exhibited universal base hybridization properties but lacked photocleavable functionality . Both analogs showed similar hybridization behaviour when incorporated into 11mer duplexes, yet only the 7-nitro isomer conferred light-induced strand scission . Enzymatic replication studies using Klenow fragment (exo-) further showed a decrease in polymerase activity with preferential dAMP incorporation opposite both 7-Ni and 5-Ni bases, but the key differentiating factor for procurement is the exclusive photocleavable capability of the 7-nitro scaffold .

Photocleavable nucleosides Caged compounds DNA fragmentation

Electrochemical Reduction Potential: 7-Nitroindole Exhibits a Distinct Cathodic Peak Relative to 4-, 5-, and 6-Nitroindole Isomers

A systematic polarographic and cyclic voltammetry study of the four nitroindole isomers (4-, 5-, 6-, and 7-nitroindole) in hydroalcoholic media established that each isomer exhibits a measurably distinct reduction potential for the nitro group . Although the precise E₁/₂ values for each isomer are embedded in the full thesis data tables, the authors explicitly confirmed that the four isomers are electrochemically distinguishable, with differences attributable to the varying electronic conjugation between the nitro group and the indole π-system depending on the substitution position . The 7-nitro isomer places the nitro group at the electronically unique peri position relative to the indole nitrogen, resulting in a reduction behaviour that cannot be predicted from the 5-nitro or 6-nitro analogs .

Electroorganic synthesis Nitro group reduction Cyclic voltammetry

Synthetic Accessibility: One-Pot Base-Induced Cyclization with Dialkyl Oxalates Provides Direct Access to 7-Nitroindole-3-glyoxylates

Bergman and Sand (1990) demonstrated that a base-induced cyclization of 2-alkyl-3-nitroaniline derivatives promoted by dialkyl oxalates yields the corresponding nitroindole-3-glyoxylates in a single operation . This methodology is applicable across nitro substitution patterns, but the 7-nitro isomer requires a 3-nitroaniline precursor, which imposes distinct starting material availability and cost considerations compared with the 5-nitro isomer (derived from 5-nitroaniline) or the 4-nitro isomer (derived from 2-nitroaniline) . The one-pot nature of this cyclization-glyoxylation sequence makes the 7-nitroindole-3-glyoxylic acid scaffold synthetically tractable, though commercial availability of the 7-nitro isomer (CAS 1260794-53-3) is more limited than the 5-nitro isomer (CAS 6953-39-5) .

Heterocycle synthesis Nitroaniline cyclization Indole-3-glyoxylate preparation

Derivatization Potential: Glyoxylic Acid Handle at C3 Enables Amide and Ester Formation for Structure-Activity Relationship Libraries

The glyoxylic acid α-keto group at the indole 3-position serves as a versatile derivatization point for constructing N-substituted indolyl-3-glyoxylamide libraries. Li et al. (2003) demonstrated that N-heterocyclic indolyl glyoxylamides exhibit broad-spectrum in vitro anticancer activity with IC₅₀ values ranging from 17 to 1711 nM across multiple human cancer cell lines (gastric, breast, uterine) including multidrug-resistant sublines, and compounds 7 and 13 dose-dependently prolonged survival in P388 leukemia-bearing mice upon oral administration . While the Li et al. study utilized indole cores without 7-nitro substitution, the combination of the 7-nitro photocleavable handle with the C3 glyoxylamide pharmacophore represents an underexplored chemical space accessible exclusively through 2-(7-nitro-3-indolyl)-2-oxoacetic acid . Separately, Simorini et al. (2007) showed that 5-nitroindol-3-ylglyoxylamides exhibit subtype-selective benzodiazepine receptor binding, with compound 11 (N-(p-methylbenzyl)-5-nitroindol-3-ylglyoxylamide) displaying full agonist efficacy at α₁ receptors, indicating that nitro substitution position on the indole ring modulates receptor selectivity .

Indolyl-3-glyoxylamides Medicinal chemistry Anticancer agents

High-Value Application Scenarios for 2-(7-Nitro-3-indolyl)-2-oxoacetic Acid Based on Differential Evidence


Synthesis of Photocleavable DNA Crosslinking Probes and Caged Oligonucleotide Modifications

The 7-nitroindole core of 2-(7-nitro-3-indolyl)-2-oxoacetic acid provides the only nitroindole isomer capable of photochemically triggered DNA backbone cleavage at preselected positions . Convert the glyoxylic acid to an activated ester or amide for conjugation to oligonucleotides, peptides, or small-molecule ligands to create light-controlled affinity probes, caged enzyme substrates, or conditional crosslinkers. The 5-nitro isomer cannot substitute in this application because it lacks photocleavable functionality .

Electrochemical Synthesis of 7-Aminoindole-3-glyoxylic Acid Derivatives for Heterocycle Diversification

The distinct reduction potential of the 7-nitro group relative to other nitroindole isomers allows selective electrolytic reduction to the corresponding 7-aminoindole-3-glyoxylic acid without affecting the α-keto acid moiety, providing an orthogonal handle for further functionalization (e.g., diazotization, amidation, or incorporation into polyheterocyclic scaffolds). This regioselective electrochemical reduction pathway is established for 5-nitroindole and is predicted to follow a mechanistically analogous but potential-shifted course for the 7-nitro isomer .

Building Block for 7-Substituted Indolyl-3-glyoxylamide Anticancer Screening Libraries

N-Heterocyclic indolyl glyoxylamides have demonstrated oral anticancer activity with IC₅₀ values as low as 17 nM in human cancer cell lines . The 7-nitro group introduces an electron-withdrawing substituent that can modulate the pharmacokinetic and target-binding properties of glyoxylamide derivatives. Using 2-(7-nitro-3-indolyl)-2-oxoacetic acid as the common precursor, medicinal chemistry teams can systematically explore the 7-substituted indolylglyoxylamide chemical space, which remains largely unexamined relative to the 5-substituted series .

Internal Standard or Reference Compound for Nitroindole Isomer Analytical Method Development

Because the four nitroindole-3-glyoxylic acid positional isomers share identical molecular formulae (C₁₀H₆N₂O₅, MW 234.16) yet exhibit distinct chromatographic retention times and electrochemical signatures , the 7-nitro isomer serves as a critical reference standard for HPLC, LC-MS, or voltammetric method validation when isomeric purity must be confirmed in regulated environments.

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